5-Heptadecylresorcinol

Übersicht

Beschreibung

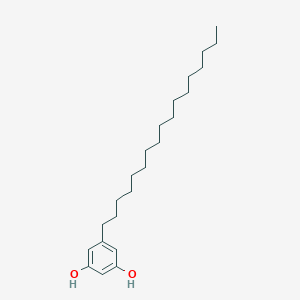

5-Heptadecylresorcinol, also known as this compound, is an organic compound belonging to the class of resorcinols. It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a heptadecyl group at position 5. This compound is found naturally in certain plants and grains, such as wheat bran .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Heptadecylresorcinol can be synthesized through various methods. One common approach involves the reaction of resorcinol with heptadecyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Resorcinol and heptadecyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle significant quantities of starting materials.

Optimization: Optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Purification: Employing purification techniques like recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Heptadecylresorcinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Nutritional Biomarker

Role as a Biomarker:

5-Heptadecylresorcinol serves as a biomarker for whole grain rye consumption, reflecting dietary intake and its associated health benefits. Research indicates that higher levels of AR-C17 correlate with improved health outcomes related to chronic diseases, such as obesity and cardiovascular conditions .

Neuroprotective Effects

Oxidative Stress and Apoptosis:

AR-C17 has demonstrated neuroprotective properties by attenuating oxidative damage and apoptosis in neuronal cells. A study showed that AR-C17 treatment significantly reduced hydrogen peroxide-induced cell death in PC-12 cells by activating the SIRT3/FOXO3a signaling pathway, which is crucial for mitochondrial function and cellular energy metabolism .

Cognitive Function:

In transgenic mouse models of Alzheimer's disease, AR-C17 improved cognitive deficits and modulated gut microbiota composition, suggesting its potential as a functional food ingredient for neuroprotection .

Obesity Management

Mitochondrial Function:

AR-C17 has been shown to alleviate mitochondrial dysfunction in adipocytes (fat cells) and skeletal muscle cells associated with obesity. It promotes autophagy through SIRT3 activation, enhancing mitochondrial biogenesis and function . In vivo studies indicated that AR-C17 administration improved metabolic parameters in high-fat diet-induced obesity models by enhancing energy expenditure and reducing fat accumulation .

Case Study:

In a study involving C57BL/6J mice, AR-C17 supplementation led to significant reductions in body weight gain, fat mass, and serum lipid levels (cholesterol and triglycerides), demonstrating its efficacy in managing obesity-related metabolic disorders .

Cardiovascular Health

Atherosclerosis Prevention:

Research indicates that AR-C17 may protect against atherosclerosis by modulating lipid profiles and reducing inflammatory markers. In apolipoprotein E-deficient mice, AR-C17 supplementation resulted in lower serum levels of total cholesterol and triglycerides, suggesting its potential role in cardiovascular disease prevention .

Metabolic Health

Regulation of Lipid Metabolism:

AR-C17 has been linked to improvements in glucose and lipid metabolism in aging mice. It enhances fatty acid oxidation and promotes lipolysis in white adipose tissue, thereby improving overall metabolic health .

Thermogenic Activity:

Recent studies have shown that AR-C17 can enhance thermogenic activity in brown adipose tissue (BAT), which is vital for energy expenditure and weight management .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Heptadecylresorcinol involves its interaction with cellular components:

Molecular Targets: The compound targets cellular enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Heptadecylresorcinol: Another name for this compound.

5-Heptadecyl-1,3-dihydroxybenzene: A structural isomer with similar properties.

5-N-Heptadecylresorcinol: Another synonym for the compound.

Uniqueness

This compound is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring long-lasting antioxidant effects .

Biologische Aktivität

Chemical Structure and Properties

5-Heptadecylresorcinol belongs to a class of compounds known as alkylresorcinols. Its chemical structure features a long-chain alkyl group (heptadecyl) attached to a resorcinol moiety, which contributes to its lipophilic nature and biological activity.

1. Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits significant antioxidant properties. It mitigates oxidative stress by reducing reactive oxygen species (ROS) production in various cell types, including adipocytes and skeletal muscle cells. This action is crucial for protecting cells from damage associated with chronic inflammation and metabolic disorders .

2. Effects on Adipocyte Function

A pivotal study demonstrated that AR-C17 protects against mitochondrial dysfunction in adipocytes by enhancing autophagy through the upregulation of Sirtuin 3 (SIRT3) signaling. This mechanism not only reduces lipolysis induced by inflammatory conditions but also improves mitochondrial biogenesis, thereby enhancing cellular energy metabolism .

Table 1: Summary of Biological Effects on Adipocytes

3. Impact on Skeletal Muscle Function

This compound has also been shown to ameliorate obesity-associated skeletal muscle dysfunction. It enhances mitochondrial content and function in muscle cells, promoting mitophagy via SIRT3-FOXO3A signaling pathways. This effect is particularly beneficial in combating muscle atrophy linked to obesity .

4. Neuroprotective Properties

Recent studies suggest that AR-C17 may have neuroprotective effects, particularly in models of cognitive impairment and neuroinflammation. In APP/PS1 transgenic mice, it was found to alleviate cognitive deficits and reduce markers of neuroinflammation, indicating its potential role in neurodegenerative diseases .

5. Cardiovascular Health

In apolipoprotein E-deficient mice, AR-C17 exhibited protective effects against atherosclerosis by modulating SIRT3 signaling pathways. This suggests that it could play a role in cardiovascular health by improving lipid metabolism and reducing inflammation within vascular tissues .

Case Study 1: Obesity Management

A study involving C57BL/6J mice fed a high-fat diet demonstrated that administration of AR-C17 significantly reduced body weight gain and improved metabolic parameters such as insulin sensitivity and lipid profiles. The underlying mechanism was linked to enhanced mitochondrial function and reduced adipose tissue inflammation .

Case Study 2: Neuroprotection

In a model of Alzheimer’s disease, AR-C17 treatment resulted in improved cognitive function as evidenced by behavioral tests, alongside reduced amyloid plaque formation and neuroinflammatory markers. These findings support its potential as a therapeutic agent for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

5-heptadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGNINPPDHJETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920522 | |

| Record name | 5-heptadecyl-1,3-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Heptadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41442-57-3 | |

| Record name | 5-Heptadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41442-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Heptadecylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041442573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-heptadecyl-1,3-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Heptadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEPTADECYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXE8ZPJ5XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Heptadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 - 93 °C | |

| Record name | 5-Heptadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.